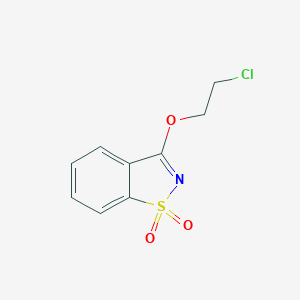

N-(3-bromophenyl)-2-cyclopentyl-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-bromophenyl)-2-cyclopentyl-2-phenylacetamide, also known as Brorphine, is a synthetic opioid that belongs to the phenylacetamide class of drugs. It was first synthesized in the 1960s, and its properties were studied for its potential use as a painkiller. In recent years, Brorphine has gained attention for its potential use in scientific research as a tool to study opioid receptors and their function.

Mécanisme D'action

The mechanism of action of N-(3-bromophenyl)-2-cyclopentyl-2-phenylacetamide is similar to that of other opioids, as it binds to the mu-opioid receptor and activates downstream signaling pathways that lead to the inhibition of neurotransmitter release and the modulation of pain perception. It also activates the reward pathway in the brain, which can lead to addiction and dependence.

Biochemical and Physiological Effects:

N-(3-bromophenyl)-2-cyclopentyl-2-phenylacetamide has been shown to have potent analgesic effects in animal models, and it has been used to study the role of opioid receptors in the modulation of pain perception. It has also been shown to have sedative and anxiolytic effects, as well as respiratory depression and other side effects commonly associated with opioids.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3-bromophenyl)-2-cyclopentyl-2-phenylacetamide for scientific research is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying the function of this receptor and its role in physiological processes. However, its potency and potential for abuse make it a potentially dangerous substance to handle, and it requires strict safety protocols and regulations.

Orientations Futures

There are several future directions for research on N-(3-bromophenyl)-2-cyclopentyl-2-phenylacetamide and its potential applications in scientific research. One area of interest is the development of new opioid receptor ligands that can selectively target specific subtypes of opioid receptors, which could lead to the development of safer and more effective painkillers. Another area of interest is the study of the long-term effects of opioid use on brain function and behavior, which could lead to a better understanding of addiction and dependence. Additionally, research on the use of opioids in combination with other drugs, such as cannabinoids, could lead to new treatments for pain and other conditions.

Méthodes De Synthèse

The synthesis of N-(3-bromophenyl)-2-cyclopentyl-2-phenylacetamide involves the reaction of 3-bromobenzonitrile with cyclopentylmagnesium bromide, followed by the reaction of the resulting intermediate with phenylacetyl chloride. The final product is obtained through recrystallization.

Applications De Recherche Scientifique

N-(3-bromophenyl)-2-cyclopentyl-2-phenylacetamide has been used in scientific research to study the function of opioid receptors in the brain and their involvement in pain perception, addiction, and other physiological processes. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.

Propriétés

Formule moléculaire |

C19H20BrNO |

|---|---|

Poids moléculaire |

358.3 g/mol |

Nom IUPAC |

N-(3-bromophenyl)-2-cyclopentyl-2-phenylacetamide |

InChI |

InChI=1S/C19H20BrNO/c20-16-11-6-12-17(13-16)21-19(22)18(15-9-4-5-10-15)14-7-2-1-3-8-14/h1-3,6-8,11-13,15,18H,4-5,9-10H2,(H,21,22) |

Clé InChI |

MOODUHUPAQFHIX-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br |

SMILES canonique |

C1CCC(C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6,7-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B286497.png)

![6-Chlorobenzo[h]quinoline](/img/structure/B286499.png)

![1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol](/img/structure/B286500.png)

![1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol](/img/structure/B286501.png)

![2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium](/img/structure/B286502.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol](/img/structure/B286503.png)

![3-[(E)-2-amino-2-piperidin-1-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B286508.png)

![3-(methylsulfanyl)-5-{3-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B286509.png)

![4-(4-methylphenyl)-3-{4-[4-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B286510.png)

![4-(4-methoxyphenyl)-3-{4-[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B286511.png)

![3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B286512.png)